![molecular formula C19H21NO4 B4429801 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethylphenoxy)propanamide](/img/structure/B4429801.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethylphenoxy)propanamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethylphenoxy)propanamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethylphenoxy)propanamide acts as a potent and selective inhibitor of this compoundβ, a serine/threonine kinase that is involved in the regulation of various cellular processes, including glycogen metabolism, protein synthesis, cell cycle progression, and apoptosis. Inhibition of this compoundβ by this compound leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in the regulation of neuronal development, plasticity, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the promotion of neuronal survival and differentiation, enhancement of synaptic plasticity and memory formation, modulation of immune response, and regulation of glucose metabolism. In addition, it has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of novel therapeutics for various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethylphenoxy)propanamide in lab experiments is its potent and selective inhibition of this compoundβ, which makes it an ideal tool for studying the role of this enzyme in various cellular processes. In addition, its relatively low toxicity and high solubility in aqueous solutions make it easy to use in various experimental settings. However, one of the main limitations of using this compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethylphenoxy)propanamide. One potential direction is the development of novel therapeutics based on its anti-inflammatory and anti-tumor properties. Another potential direction is the study of its role in the regulation of glucose metabolism and its potential applications in the treatment of diabetes and other metabolic disorders. Finally, further studies are needed to elucidate the precise mechanisms underlying its effects on neuronal development, plasticity, and survival, which may lead to the development of novel treatments for various neurological disorders.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethylphenoxy)propanamide has been extensively studied for its potential applications in various fields of scientific research. One of the most notable applications is in the field of neuroscience, where it has been shown to act as a potent inhibitor of glycogen synthase kinase-3β (this compoundβ), an enzyme that plays a critical role in the regulation of neuronal development, plasticity, and survival. Inhibition of this compoundβ by this compound has been shown to promote neuronal survival and differentiation, as well as enhance synaptic plasticity and memory formation.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethylphenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-14-4-7-16(8-5-14)24-13(2)19(21)20-15-6-9-17-18(12-15)23-11-10-22-17/h4-9,12-13H,3,10-11H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKQSMPPRPKMAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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